3-(2,4-Dimethylphenoxy)aniline hydrochloride chemical properties
3-(2,4-Dimethylphenoxy)aniline hydrochloride chemical properties
Title: 3-(2,4-Dimethylphenoxy)aniline Hydrochloride: A Technical Whitepaper on Structural Dynamics, Synthesis, and Medicinal Applications
Executive Summary
3-(2,4-Dimethylphenoxy)aniline hydrochloride (CAS: 2060033-12-5) is a highly versatile diaryl ether building block utilized extensively in modern drug discovery[1][2]. Featuring an electron-rich 2,4-dimethylphenoxy moiety linked to a meta-substituted aniline, this scaffold provides an optimal balance of conformational flexibility and steric shielding. This whitepaper details the physicochemical properties, synthetic methodologies, and mechanistic rationale for incorporating this compound into advanced therapeutic agents, particularly in the development of kinase inhibitors and anti-tubercular compounds[3].
Physicochemical Profiling & Causality of the Salt Form
When designing screening libraries or scaling up intermediates, the physical state of the aniline is paramount. The free base form of 3-(2,4-dimethylphenoxy)aniline (CAS: 1512169-66-2) is an electron-rich aromatic amine[4][5]. Such anilines are notoriously susceptible to auto-oxidation upon exposure to air and light, leading to the formation of highly colored azo-dimers and oligomeric impurities.
By isolating the compound as a hydrochloride salt, the lone pair of the nitrogen is protonated[2][6]. This transformation serves three critical functions:
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Oxidation Resistance: Protonation drastically increases the oxidation potential of the amine, rendering the molecule bench-stable for extended periods.
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Solubility Modulation: The salt form exhibits superior solubility in polar protic solvents (e.g., methanol, water), facilitating its use in high-throughput screening assays and biphasic coupling reactions.
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Handling and Flowability: The HCl salt crystallizes as a free-flowing solid, whereas the free base often presents as a viscous oil or low-melting solid, complicating gravimetric dispensing.
Table 1: Physicochemical Parameters
| Parameter | Value / Description | Rationale / Implication |
| Chemical Name | 3-(2,4-Dimethylphenoxy)aniline hydrochloride | Standard IUPAC nomenclature. |
| CAS Number (Salt) | 2060033-12-5 | Unique identifier for the HCl salt[2]. |
| CAS Number (Free Base) | 1512169-66-2 | Unique identifier for the unprotonated form[5]. |
| Molecular Formula | C14H16ClNO | Derived from C14H15NO + HCl[2]. |
| Molecular Weight | 249.74 g/mol | Optimal low-MW fragment for lead generation[2]. |
| Purity Standard | ≥95% (Typically >97%) | Required threshold to prevent side-reactions in downstream coupling[2]. |
Structural Logic & Pharmacophore Mapping
The architectural design of 3-(2,4-dimethylphenoxy)aniline makes it a "privileged scaffold" in medicinal chemistry. The diaryl ether linkage introduces a ~120° bond angle, forcing the two aromatic rings into a non-planar, V-shaped conformation. This geometry is highly effective at navigating the narrow hydrophobic channels of enzyme active sites.
Structure-Activity Relationship (SAR) logic for the diaryl ether aniline scaffold.
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The 2,4-Dimethyl Substitution: The methyl groups provide precise steric bulk. The ortho-methyl (position 2) restricts the rotation of the phenoxy ring, locking the molecule into a bioactive conformation. Furthermore, the electron-donating nature of these alkyl groups increases the electron density on the ether oxygen, enhancing its potential to act as a weak hydrogen-bond acceptor.
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The Meta-Aniline: Positioning the amine meta to the ether linkage directs subsequent functionalization (e.g., urea or amide formation) at an optimal vector to interact with the hinge region of kinases, while the bulky phenoxy group projects into the hydrophobic back-pocket.
De Novo Synthesis & Validation Protocols
The synthesis of 3-(2,4-dimethylphenoxy)aniline hydrochloride relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation, culminating in salt formation.
Workflow for the synthesis of 3-(2,4-Dimethylphenoxy)aniline hydrochloride.
Protocol 1: Step-by-Step Synthesis Workflow
Step 1: SNAr Etherification
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Causality: 1-Fluoro-3-nitrobenzene is chosen over the chloro-analog because the highly electronegative fluorine atom strongly activates the adjacent carbon for nucleophilic attack, lowering the activation energy of the SNAr transition state.
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Procedure:
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Charge a dry flask with 1-fluoro-3-nitrobenzene (1.0 eq) and 2,4-dimethylphenol (1.1 eq).
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Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) as the base. Rationale: K₂CO₃ is strong enough to deprotonate the phenol but weak enough to avoid unwanted side reactions with the nitro group.
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Suspend the mixture in N,N-Dimethylformamide (DMF) and heat to 110°C for 12 hours under a nitrogen atmosphere.
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Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove residual DMF.
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Concentrate in vacuo to yield 3-(2,4-dimethylphenoxy)nitrobenzene.
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Step 2: Catalytic Hydrogenation
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Causality: Palladium on Carbon (Pd/C) with hydrogen gas provides a clean, atom-economical reduction of the nitro group to the amine without cleaving the robust diaryl ether bond.
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Procedure:
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Dissolve the intermediate in methanol.
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Add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂.
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Introduce H₂ gas (balloon pressure) and stir at room temperature until TLC indicates complete consumption of the starting material.
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Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.
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Concentrate to yield the free base, 3-(2,4-dimethylphenoxy)aniline (CAS: 1512169-66-2)[5].
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Step 3: Salt Formation (Self-Validating Step)
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Causality: Anhydrous conditions are strictly required to prevent the formation of hydrates and ensure accurate molecular weight for downstream stoichiometry.
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Procedure:
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Dissolve the free base in anhydrous diethyl ether or dichloromethane.
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Slowly add a stoichiometric excess of 4M HCl in dioxane at 0°C.
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A white to off-white precipitate will immediately form. Self-Validation: The immediate precipitation confirms the successful protonation and insolubility of the salt in non-polar solvents.
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Filter, wash with cold ether, and dry under high vacuum to yield 3-(2,4-dimethylphenoxy)aniline hydrochloride (CAS: 2060033-12-5)[2].
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Protocol 2: Analytical Characterization To ensure scientific integrity, the synthesized batch must be validated:
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LC-MS (Liquid Chromatography-Mass Spectrometry): Run on a C18 column using a water/acetonitrile gradient with 0.1% formic acid. The mass spectrum must show an [M+H]+ peak at m/z 214.1 (corresponding to the free base mass of 213.1 + proton)[2].
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¹H NMR (DMSO-d6): The spectrum must exhibit a broad singlet integrating to 3 protons around 10.0 ppm, corresponding to the -NH3+ group. The methyl groups will appear as distinct singlets near 2.1 and 2.3 ppm.
Applications in Advanced Therapeutics
The 3-(2,4-dimethylphenoxy)aniline core is not merely a passive linker; it actively participates in target engagement.
Anti-Tubercular Agents (Targeting QcrB): Recent structural studies on phenoxyalkylbenzimidazoles have demonstrated that incorporating substituted phenoxy anilines significantly enhances activity against Mycobacterium tuberculosis[3]. The diaryl ether motif is crucial for penetrating the complex, lipid-rich mycobacterial cell wall. Once inside, these compounds target QcrB, a critical component of the cytochrome bc1 oxidase in the bacterial electron transport chain[3]. The 2,4-dimethyl substitution provides a lipophilic anchor that interacts favorably with the hydrophobic transmembrane domains of QcrB, while the aniline nitrogen serves as an attachment point for the benzimidazole core[3].
Kinase Inhibitors (Type II Binding): In oncology, Type II kinase inhibitors (which bind to the inactive DFG-out conformation of kinases) frequently utilize diaryl ethers. The 3-(2,4-dimethylphenoxy) moiety acts as a hydrophobic "tail" that occupies the allosteric pocket created by the displacement of the DFG motif. The aniline nitrogen is typically converted into a urea, which forms critical bidentate hydrogen bonds with the catalytic glutamate and the DFG aspartate backbone.
References
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Accela ChemBio. "2060033-12-5, 3-(2,4-dimethylphenoxy)aniline hydrochloride". Accela ChemBio Product Catalog. 2
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BLD Pharm. "2060033-12-5 | 3-(2,4-Dimethylphenoxy)aniline hydrochloride". BLD Pharm Database. 6
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BLD Pharm. "1512169-66-2 | 3-(2,4-Dimethylphenoxy)aniline". BLD Pharm Database. 5
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National Institutes of Health (PMC). "Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB". NIH PubMed Central. 3
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BLD Pharm. "35490-72-3 | 2-Methoxy-3,5-dimethylaniline". BLD Pharm Database (Cross-reference for Free Base). 4
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BLD Pharm. "3840-18-4 | 2-(o-Tolyloxy)aniline". BLD Pharm Database (Cross-reference for Salt). 1
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- 1. 3840-18-4|2-(o-Tolyloxy)aniline|BLD Pharm [bldpharm.com]
- 2. 2060033-12-5,3-(2,4-dimethylphenoxy)aniline hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 35490-72-3|2-Methoxy-3,5-dimethylaniline|BLD Pharm [bldpharm.com]
- 5. 1512169-66-2|3-(2,4-Dimethylphenoxy)aniline|BLD Pharm [bldpharm.com]
- 6. 2060033-12-5|3-(2,4-Dimethylphenoxy)aniline hydrochloride|BLD Pharm [bldpharm.com]
